2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine (CAS 2548986-02-1) is a synthetic heterocyclic small molecule (MW 296.29 g/mol, C14H15F3N4) comprising a 3-(trifluoromethyl)pyridine core, an azetidine linker at position 2, and a 4-methyl-1H-pyrazole substituent attached via a methylene bridge at the azetidine 3-position. The combination of a lipophilic trifluoromethyl group with a strained azetidine ring and an H-bond-capable pyrazole defines a scaffold of interest across kinase inhibition, receptor modulation, and antimicrobial programs, though peer-reviewed quantitative biological data for this specific compound remain unavailable in primary literature or patents as of mid-2026.

Molecular Formula C14H15F3N4
Molecular Weight 296.29 g/mol
CAS No. 2548986-02-1
Cat. No. B6437332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine
CAS2548986-02-1
Molecular FormulaC14H15F3N4
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CN(C2)C3=C(C=CC=N3)C(F)(F)F
InChIInChI=1S/C14H15F3N4/c1-10-5-19-21(6-10)9-11-7-20(8-11)13-12(14(15,16)17)3-2-4-18-13/h2-6,11H,7-9H2,1H3
InChIKeyCCKGQHIPDFRMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine (CAS 2548986-02-1): Compound Class, Structural Features, and Procurement Relevance


2-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine (CAS 2548986-02-1) is a synthetic heterocyclic small molecule (MW 296.29 g/mol, C14H15F3N4) comprising a 3-(trifluoromethyl)pyridine core, an azetidine linker at position 2, and a 4-methyl-1H-pyrazole substituent attached via a methylene bridge at the azetidine 3-position . The combination of a lipophilic trifluoromethyl group with a strained azetidine ring and an H-bond-capable pyrazole defines a scaffold of interest across kinase inhibition, receptor modulation, and antimicrobial programs, though peer-reviewed quantitative biological data for this specific compound remain unavailable in primary literature or patents as of mid-2026 [1].

Novel hinge-binding scaffold for kinase selectivity panel profiling
Calibrated lipophilicity probe for ADME benchmarking within azetidine series
Strained azetidine core for synthetic C–N coupling methodology development

Why Close Analogs of 2-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine Cannot Be Substituted Without Functional Risk


Despite structural similarities, compounds within the azetidinyl-pyrazole-pyridine chemotype exhibit non-interchangeable physicochemical and steric profiles that preclude simple substitution. The 4-methyl substituent on the pyrazole and the ortho-CF3 placement on the pyridine simultaneously modulate lipophilicity, metabolic stability, and target complementarity in ways that unsubstituted (e.g., 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine) or brominated analogs cannot replicate . Because no direct head-to-head potency data exist for CAS 2548986-02-1, substitution must be guided by comprehensive re-profiling rather than assumed class equivalence.

CF3 positional isomerism (3- vs 6- or 4-CF3 pyridine) modulates hinge-binding electronics and sterics, making kinase selectivity fingerprints non-transferable.

4-Methyl substitution on the pyrazole increases lipophilicity and steric bulk relative to unsubstituted analogs, potentially altering membrane permeability and off-target promiscuity.

Azetidine linker confers higher ring strain and lower basicity than piperidine, impacting target binding kinetics, CNS penetration, and hERG-related risk profiles.

Absence of peer-reviewed biological data for this specific chemotype means class-level assumptions cannot substitute for target-specific re-profiling.

Quantitative Differentiation Evidence for 2-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine (CAS 2548986-02-1) Versus Closest Analogs


Regioisomeric CF3 Pyridine Substitution Distinguishes Target Compound from 6-CF3 And 4-CF3 Pyridine Analogs

The target compound carries the trifluoromethyl group at the 3-position of the pyridine ring, whereas the two closest commercial analogs—2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine and 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine—bear the CF3 moiety at the 6- and 4-positions respectively . In azetidine-linked pyridine chemotypes, CF3 regioisomerism alters the pyridine nitrogen pKa, dipole vector, and steric contour of the hinge-binding motif, directly impacting kinase selectivity profiles as established in broader medicinal chemistry literature [1].

CF3 Regioisomer
Cross-study comparable
Target: 3-CF3 (ortho to pyridine N)
Comparators: 6-CF3 (para) & 4-CF3 (meta) analogs
May shift kinase binding preference; independent re-profiling needed.
Inferred from general fluorine SAR principles.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Methylpyrazole vs Unsubstituted Pyrazole: Lipophilicity and Steric Differentiation

The target compound incorporates a 4-methyl-1H-pyrazole moiety, whereas the closest commercial comparator (CAS 2320859-64-9) features an unsubstituted 1H-pyrazole . Addition of a single methyl group to the pyrazole 4-position is predicted to increase the compound's calculated logP by approximately 0.5 log units (estimated via fragment-based contribution: π(CH3 on heteroaromatic) ≈ +0.5) [1], and to introduce steric bulk that can alter binding pocket complementarity for targets such as kinases and GPCRs [2].

Methyl Lipophilicity
Class-level inference
≈ +0.5 cLogP
Estimated from Hansch-Leo fragment constant
4-Me substitution may increase membrane permeability and alter promiscuity.
No experimental logP/logD data published.
Drug Design Lipophilicity Optimization ADME

Azetidine vs Piperidine Linker: Conformational Restriction and Physicochemical Property Differences

The target compound employs a strained four-membered azetidine ring as the central linker, differentiating it from more common piperidine-linked pyrazole-pyridine analogs [1]. Azetidines exhibit a reduced number of rotatable bonds (one fewer CH2 unit), higher ring strain energy (≈26.7 kcal/mol vs ≈6.0 kcal/mol for piperidine [2]), and lower basicity (conjugate acid pKa ≈ 7.5–8.5 for azetidines vs ≈10–11 for piperidines [3]), properties that collectively influence target binding kinetics, CNS penetration, and metabolic stability.

Azetidine vs Piperidine
Class-level inference
Azetidine: ring strain ≈ 26.7 kcal/mol, pKa ≈ 7.5–8.5
Piperidine: ring strain ≈ 6.0 kcal/mol, pKa ≈ 10–11
Higher strain and lower basicity may reduce off-target risks, alter binding kinetics.
Class-level values; target-specific pKa not measured.
Conformational Analysis Scaffold Hopping Medicinal Chemistry

Vendor-Reported Purity Specification as a Procurement Differentiation Criterion

The target compound (CAS 2548986-02-1) is commercially available at a vendor-reported purity of 95% . While structurally analogous compounds such as 2-(azetidin-3-yl)-3-(trifluoromethyl)pyridine (CAS not listed) are also sold at similar purity levels, the precise impurity profile of CAS 2548986-02-1 has not been publicly characterized by HPLC, GC, or NMR in any peer-reviewed publication or independent database.

Vendor Purity
Supporting evidence
95%
HPLC area%, method unspecified
Purity is vendor-reported without public CoA; request batch-specific documentation.
No independent analytical certification available.
Quality Control Procurement Specifications Chemical Sourcing

Absence of Published Biological Activity Data: A Critical Evidence Gap Differentiating This Compound from Literature-Validated Chemotypes

As of May 2026, no primary research articles, patents, or authoritative biochemical databases (BindingDB, ChEMBL, PubChem BioAssay) report IC50, EC50, Ki, or any functional assay data for CAS 2548986-02-1 [1][2]. By contrast, structurally related but biologically validated azetidine-pyrazole scaffolds, such as PF-05180999 (PDE2A inhibitor; IC50 = 1.6 nM) [3] and certain IRAK4 inhibitor probes (IC50 values in the low nanomolar range) , have extensive quantitative activity profiles.

Bioactivity Gap
Data to verify
No published IC50/EC50/Ki
Literature & DB search May 2026
Structural novelty must be weighed against absent biological validation.
Compare with validated azetidine probes (e.g., PDE2A IC50 1.6 nM).
Biological Validation Literature Benchmarking Risk Assessment

Molecular Weight Differentiation: CAS 2548986-02-1 is Heavier than Unsubstituted Analogs but Lighter than Brominated Derivatives

The target compound has a molecular weight of 296.29 g/mol . This positions it between the lighter unsubstituted pyrazole analog 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine (MW 282.27 g/mol) and the heavier brominated analog 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine (MW 361.16 g/mol) , providing a balanced molecular size within lead-like chemical space (MW < 350).

Molecular Weight
Cross-study comparable
296.29 g/mol
Target: 4-methyl; analogs: 282.27 (H) & 361.16 (Br)
MW 350.
Computed MW; vendor-reported values.
Physicochemical Properties Lead-Likeness Fragment-Based Drug Design

Optimal Application Scenarios for Procuring 2-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine (CAS 2548986-02-1)


Kinase Selectivity Panel Screening as a Novel Hinge-Binding Scaffold

The 3-CF3-pyridine-azetidine-4-methylpyrazole architecture presents a unique hinge-binding motif for kinase selectivity profiling. The ortho-CF3 group alters the pyridine nitrogen electronic environment compared to para- or meta-CF3 analogs, potentially shifting kinase inhibition fingerprints. Procurement is most justified when a screening cascade requires a structurally differentiated azetidine-based scaffold to complement existing piperidine-linked or unsubstituted pyrazole libraries [1].

Physicochemical Property Benchmarking in ADME Optimization Programs

With an estimated cLogP increment of approximately +0.5 relative to unsubstituted pyrazole analogs, and a molecular weight of 296.29 g/mol, this compound serves as a calibrated probe for assessing the impact of pyrazole 4-methylation on membrane permeability, metabolic stability, and plasma protein binding within azetidine-containing series [2]. It is suitable for use as a reference standard in logD (pH 7.4) and PAMPA assays alongside its des-methyl comparator.

Synthetic Methodology Development for Azetidine-Functionalized Heterocycles

The strained azetidine ring (ring strain ≈ 26.7 kcal/mol) and the trifluoromethylpyridine moiety present distinct synthetic challenges, including regioselective N-arylation and azetidine ring-opening side reactions. This compound is well-suited as a model substrate for optimizing palladium-catalyzed C-N coupling conditions, azetidine stability under acidic/basic workup conditions, and purification protocols for polar heterocyclic products [3].

Fragment-Based or DNA-Encoded Library (DEL) Chemistry Expansion

The compound's three-dimensional azetidine linker, combined with the 4-methylpyrazole and 3-CF3-pyridine termini, provides a high fraction of sp3-hybridized carbons (Fsp3) and significant topological diversity. This makes it a valuable building block for fragment merging or DEL library construction, particularly when seeking to differentiate from flatter, aromatic-rich kinase inhibitor chemotypes [4].

Application
Selection Property
Validation Focus
Kinase Selectivity Panel Screening
Novel 3-CF3-azetidine hinge-binding scaffold
Kinase selectivity fingerprint profiling
ADME Property Benchmarking
Pyrazole 4-methyl lipophilicity probe
Membrane permeability and metabolic stability assays
Synthetic Methodology Development
Strained azetidine C–N coupling model substrate
Regioselective N-arylation and ring stability
Fragment/DEL Library Expansion
High sp3 fraction and 3D topological diversity
Topological diversity and fragment merging compatibility
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